Cas no 1384435-40-8 ((1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride)
(1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
- (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride
- Z1415893929
- (1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride
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- Inchi: 1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1
- InChI Key: ZCPBUTRVGCQISG-JEDNCBNOSA-N
- SMILES: ClC1C=CC(=C(C=1)[C@H](C)N)OC(F)F.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 182
- Topological Polar Surface Area: 35.2
(1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373750-5mg |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 5mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C373750-10mg |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 10mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C373750-50mg |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 50mg |
$ 365.00 | 2022-04-01 | ||
| Enamine | EN300-104417-0.05g |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 95% | 0.05g |
$319.0 | 2023-10-28 | |
| Enamine | EN300-104417-0.1g |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 95% | 0.1g |
$476.0 | 2023-10-28 | |
| Enamine | EN300-104417-0.25g |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 95% | 0.25g |
$679.0 | 2023-10-28 | |
| Enamine | EN300-104417-0.5g |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 95% | 0.5g |
$1069.0 | 2023-10-28 | |
| Enamine | EN300-104417-1.0g |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 95% | 1g |
$1371.0 | 2023-06-10 | |
| Enamine | EN300-104417-2.5g |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 95% | 2.5g |
$2688.0 | 2023-10-28 | |
| Enamine | EN300-104417-5.0g |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride |
1384435-40-8 | 95% | 5g |
$3977.0 | 2023-06-10 |
(1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on (1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride
Research Brief on (1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride (CAS: 1384435-40-8)
The compound (1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride (CAS: 1384435-40-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique difluoromethoxy and chloro substituents, is being explored for its potential therapeutic applications, particularly in central nervous system (CNS) disorders. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for further development.
Recent synthetic approaches to (1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride have emphasized enantioselective methods to ensure high optical purity, which is critical for its biological activity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis route utilizing chiral auxiliaries, achieving >99% enantiomeric excess (ee). This advancement addresses previous challenges in scalability and purity, paving the way for larger-scale preclinical evaluations.
Pharmacological investigations have revealed that (1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride exhibits high affinity for serotonin and dopamine receptors, with particular selectivity for the 5-HT2A and D2 subtypes. In vitro assays demonstrated potent modulation of neurotransmitter release, suggesting potential applications in mood disorders and schizophrenia. A 2024 preclinical study in Neuropsychopharmacology reported dose-dependent efficacy in rodent models of depression, with minimal off-target effects, highlighting its improved safety profile compared to existing therapeutics.
Mechanistic studies utilizing cryo-EM and molecular dynamics simulations have provided insights into the compound's binding mode at target receptors. The difluoromethoxy group appears to enhance binding stability through hydrophobic interactions, while the chloro substituent contributes to receptor subtype selectivity. These findings, published in Nature Structural & Molecular Biology (2024), offer a structural basis for further optimization of this compound class.
Ongoing research is exploring the pharmacokinetic properties of (1S)-1-5-chloro-2-(difluoromethoxy)phenylethan-1-amine hydrochloride, with recent data indicating favorable blood-brain barrier penetration and metabolic stability. A phase I clinical trial is anticipated to begin in late 2024, pending regulatory approval. The compound's development represents a convergence of innovative synthetic chemistry and targeted neuropharmacology, with potential to address unmet needs in psychiatric therapeutics.
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